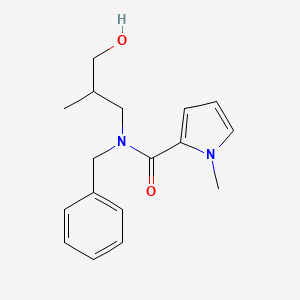acetate](/img/structure/B4069215.png)
ethyl [4-(2-fluorophenyl)-1-piperazinyl](phenyl)acetate
説明
Ethyl 4-(2-fluorophenyl)-1-piperazinylacetate is a compound that belongs to the arylcycloalkylamine class, which includes pharmacophoric groups found in several antipsychotic agents. These compounds are characterized by their arylalkyl substituents, which can significantly improve their potency and selectivity towards D(2)-like receptors, highlighting the importance of the composite structure for receptor selectivity and potency (Sikazwe et al., 2009).
Synthesis Analysis
The synthesis of compounds similar to ethyl 4-(2-fluorophenyl)-1-piperazinylacetate often involves complex reactions. For instance, the synthesis of 2-fluoro-4-bromobiphenyl, a key intermediate in the manufacture of related compounds, requires cross-coupling reactions and careful consideration of reagents to ensure high yield and avoid the use of expensive or toxic materials (Qiu et al., 2009).
Molecular Structure Analysis
The molecular structure of ethyl 4-(2-fluorophenyl)-1-piperazinylacetate and related compounds plays a crucial role in their interaction with biological targets. The presence of fluorine atoms often enhances the compound's properties due to their electronegativity, improving stability and biological activity (Bakhotmah & Al-Otaibi, 2020).
Chemical Reactions and Properties
The chemical reactivity of such compounds involves various functional groups that enable selective reactions. Piperazine derivatives, for example, have been extensively studied for their therapeutic uses, indicating the versatility of this scaffold in drug design and the potential for chemical modifications to enhance pharmacological profiles (Rathi et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, volatility, and biodegradability are essential for understanding the environmental fate and efficacy of these compounds. Ethyl acetate, for example, is known for its extensive use as a solvent and its properties are crucial for its application in various industries (Patil & Gnanasundaram, 2020).
Chemical Properties Analysis
The chemical properties, including reactivity with different substrates and conditions, determine the compound's utility in synthesis and its behavior in biological systems. The review of 4-methyl-2,6-diformylphenol-based chemosensors highlights the utility of certain chemical groups in detecting various analytes, demonstrating the broad applications of such compounds beyond pharmaceuticals (Roy, 2021).
Safety and Hazards
The safety data sheet for a similar compound, phenyl acetate, indicates that it is a combustible liquid and harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of fire, use CO2, dry chemical, or foam for extinction .
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
Similar compounds have been shown to interact with their targets through various mechanisms, such as electrophilic substitution . This compound may also interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to affect a broad range of biochemical pathways . Therefore, it is plausible that this compound may also influence multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Similar compounds have been found to exhibit various biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Action Environment
It is known that environmental factors can significantly affect the action of similar compounds .
特性
IUPAC Name |
ethyl 2-[4-(2-fluorophenyl)piperazin-1-yl]-2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-2-25-20(24)19(16-8-4-3-5-9-16)23-14-12-22(13-15-23)18-11-7-6-10-17(18)21/h3-11,19H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIGVBAGXCPSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2CCN(CC2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [4-(2-fluorophenyl)piperazin-1-yl](phenyl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-3-(1-piperidinylcarbonyl)-4,6,7,8-tetrahydro-5(1H)-quinolinone](/img/structure/B4069142.png)
![3-allyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4069145.png)
![1-(2-methoxy-3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4069149.png)
![2-{[2-hydroxy-3-(4-thiomorpholinyl)propyl]thio}-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B4069163.png)
![(5-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(3-pyridinylmethyl)amine](/img/structure/B4069172.png)
![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-oxo-2-(2-thienyl)acetamide](/img/structure/B4069178.png)
![2,4-dichloro-N-[1-(4-ethyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]benzamide](/img/structure/B4069179.png)

![2-{[3-(4-chlorophenoxy)-2-hydroxypropyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B4069193.png)
![2-({3-[(4-tert-butylphenyl)sulfonyl]-2-hydroxypropyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4069197.png)
![4-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}thiomorpholine](/img/structure/B4069204.png)
![benzyl 3-isobutyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylate](/img/structure/B4069221.png)
![2-[(4-methylphenyl)thio]-N-1-naphthylpropanamide](/img/structure/B4069228.png)
![1-(5-chloro-2-methylphenyl)-4-[2-(phenylthio)propanoyl]piperazine](/img/structure/B4069241.png)